butyl(nitroso)(propan-2-yl)amine
Description
Properties
CAS No. |
2680532-87-8 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including this compound, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields.
Industrial Production Methods
Industrial production of nitrosamines often involves the reaction of secondary amines with nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Butyl(nitroso)(propan-2-yl)amine is utilized in organic synthesis as a reagent for the preparation of secondary amines and other nitrogen-containing compounds. Its reactivity stems from the nitroso group, which can participate in various chemical transformations.
Nitrosation Reactions
Nitrosation is a key reaction involving this compound. It can be used to nitrosate secondary amines, leading to the formation of N-nitrosamines. This process is significant in organic chemistry for synthesizing complex molecules:
- Mechanism : The nitroso group can react with secondary amines to form stable N-nitrosamines through electrophilic substitution.
- Applications : This reaction is crucial in developing pharmaceuticals and agrochemicals where N-nitrosamines are intermediates or final products .
Electrophilic Amination
The compound also serves as an electrophile in amination reactions. For example, it can react with nucleophiles such as alcohols or thiols to form amines:
- Case Study : Research has demonstrated that this compound can facilitate the electrophilic amination of propargylic esters, enhancing the efficiency of asymmetric synthesis .
Pharmaceutical Applications
This compound's potential in pharmaceuticals is primarily linked to its role as an intermediate in drug synthesis.
Synthesis of Antimicrobial Agents
Nitrosoamines have been investigated for their antimicrobial properties. Studies suggest that derivatives of this compound may exhibit activity against resistant bacterial strains:
- Example : A study highlighted the synthesis of oxazolidinone derivatives from nitrosoamines, which are known for their efficacy against Gram-positive bacteria .
Drug Impurity Analysis
In pharmaceutical manufacturing, this compound may also be relevant as a potential impurity. Regulatory bodies have emphasized the need for thorough analysis of nitrosamines due to their potential carcinogenicity:
- Regulatory Insight : The European Medicines Agency (EMA) has set guidelines for monitoring nitrosamine levels in drug products, highlighting the importance of understanding compounds like this compound .
Environmental Science
The environmental implications of nitrosoamines are significant due to their stability and potential toxicity.
Water Contaminants
This compound can be formed as a contaminant in water sources through chemical reactions involving nitrogen oxides and organic matter:
- Impact Assessment : Studies have shown that nitrosamines can persist in aquatic environments, necessitating monitoring and mitigation strategies .
Detection Methods
Research into detection methods for nitrosamines, including this compound, has led to advancements in analytical chemistry techniques:
Mechanism of Action
The mechanism of action of butyl(nitroso)(propan-2-yl)amine involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous N-Nitroso Compounds
Diethyl(nitroso)amine
Diethyl(nitroso)amine, a structurally similar secondary N-nitrosamine, shares key properties with butyl(nitroso)(propan-2-yl)amine:
- Stability : Both compounds are stable under physiological conditions, a hallmark of secondary N-nitrosamines .
- Reactivity : Diethyl(nitroso)amine exhibits a predicted Henry’s law constant of −4.94 log atm-m³/mole, indicating moderate volatility . Similar volatility is expected for this compound due to analogous alkyl substituents.
- Toxicity : Computational models predict diethyl(nitroso)amine with an accuracy index of 0.452, though discrepancies exist between predicted and experimental values for similar analogs . This highlights challenges in modeling N-nitrosamine toxicity, which may extend to this compound.
N-Nitrosooxprenolol
N-Nitrosooxprenolol, another secondary N-nitrosamine, is used as a reference standard in analytical chemistry . Key comparisons include:
- Structural Features: Unlike this compound, N-Nitrosooxprenolol contains a fused aromatic ring system, which may influence its metabolic pathways and persistence in biological systems.
- Applications : Both compounds are utilized in analytical method validation, underscoring their regulatory significance in detecting nitrosamine impurities .
Primary Amine-Derived N-Nitroso Compounds
Compounds like IPA/NO (a primary amine-derived NONOate) contrast sharply with secondary N-nitrosamines:
- Stability : Primary N-nitrosamines (e.g., diazo compounds) are unstable and decompose rapidly, releasing nitrogen and alcohols .
- Toxicity Profile: While IPA/NO releases nitroxyl (HNO) and nitric oxide (NO), secondary N-nitrosamines like this compound are directly carcinogenic due to their stability and metabolic activation into alkylating agents .
Physicochemical and Spectroscopic Properties
NMR Spectral Data
Nitroso groups induce distinct spectroscopic signatures. For example, in ¹³C NMR, the nitroso derivative of aromatic amines shows a C-6 downfield shift of >30 ppm, compared to +15 ppm for nitro derivatives and +11 ppm for hydroxylamino analogs . This compound is expected to exhibit similar deshielding effects at the nitrogen-bound carbon atoms.
Electronic Coupling
In para-nitroaniline (NA), strong electronic coupling between amine and nitroso groups is observed via 2D-XCS spectroscopy, with delocalized core-excited states enhancing reactivity .
Toxicological and Environmental Impact
Carcinogenicity
N-Nitroso compounds, including this compound, are classified as probable human carcinogens due to their ability to alkylate DNA .
Environmental Fate
The Henry’s law constant of diethyl(nitroso)amine (−4.94 log atm-m³/mole) suggests moderate volatility, which may contribute to atmospheric dispersal . However, hydrolysis and photodegradation pathways for this compound remain understudied.
Data Tables
| Compound | Molecular Formula | Stability | Key NMR Shift (¹³C) | Carcinogenicity |
|---|---|---|---|---|
| This compound | C₇H₁₆N₂O | High | ~30 ppm (N-bound C) | Probable human carcinogen |
| Diethyl(nitroso)amine | C₄H₁₀N₂O | High | Not reported | Probable human carcinogen |
| N-Nitrosooxprenolol | C₁₄H₁₉N₃O₃ | High | Not reported | Regulated impurity |
| IPA/NO (Primary amine-derived) | C₃H₉N₃O₂ | Low | N/A | HNO/NO release |
Research Findings and Methodological Considerations
- Predictive Modeling : Computational tools like VEGA show moderate accuracy (index: 0.452) in predicting diethyl(nitroso)amine toxicity, but experimental validation remains critical .
- Synthetic Challenges : Nitroso compounds often dimerize or oxidize further, complicating isolation . This necessitates advanced stabilization techniques for this compound synthesis.
- Analytical Methods : NMR and XAS spectroscopy are pivotal in characterizing nitroso group interactions, though alkyl substituents may obscure spectral resolution .
Q & A
Q. Methodological Answer :
- Oxidation of Secondary Amines : React the parent secondary amine (butyl(propan-2-yl)amine) with nitrous acid (HNO₂) under acidic conditions. This follows Libermann’s nitroso test principle, where secondary amines form N-nitroso derivatives as yellow oily liquids .
- Oxone/mCPBA Oxidation : Dissolve the amine in CH₂Cl₂ and oxidize using Oxone (2 equiv. in H₂O) or m-chloroperbenzoic acid (mCPBA, 4 equiv. in CH₂Cl₂). Extract with CH₂Cl₂, dry (MgSO₄), and purify via vacuum evaporation. Reaction efficiency depends on oxidizing agent strength, solvent polarity, and temperature .
- Alternative Routes : Consider reductive amination of ketones with ammonia using catalysts like Pd/NiO under H₂, as demonstrated for analogous amines .
How can this compound be distinguished from tertiary amines or primary nitroso derivatives?
Q. Methodological Answer :
- Libermann’s Test : Secondary nitrosoamines form yellow oils insoluble in water, while tertiary amines produce soluble nitrite salts .
- Spectroscopic Analysis : Use N1s X-ray absorption spectroscopy (XAS) to identify core-excited states. For example, nitroso groups exhibit distinct transitions (~402.6 eV) compared to amines, with coupling patterns resolvable via 2D correlation spectroscopy (2DXCS) .
- Carbylamine Test : Primary amines react with CHCl₃/KOH to form isocyanides (unpleasant odor), excluding nitroso compounds .
What mechanistic insights govern the nitroso-Diels-Alder (NDA) reactivity of this compound?
Q. Methodological Answer :
- Catalytic Enantioselectivity : Cu(I)-DTBM-Segphos catalysts enable regio- and stereoselective NDA reactions. For cyclic dienes, yields reach 99% with >99% ee. Acyclic dienes require silyloxy groups to stabilize transition states .
- Electronic Effects : Nitroso derivatives from pyrimidine/pyridazine enhance electrophilicity, favoring [4+2] cycloaddition. Computational modeling of core-excited states (e.g., delocalized orbitals) predicts coupling strengths .
How do contradictory computational predictions for physicochemical properties (e.g., Henry’s law constant) arise, and how can they be resolved?
Q. Methodological Answer :
- Applicability Domain Analysis : Use tools like VEGA to assess similarity indices (ADI) between the compound and training datasets. For example, diethyl(nitroso)amine predictions showed discrepancies due to moderate similarity (0.76–0.80) to training chemicals .
- Experimental Validation : Cross-check in silico results (e.g., log P, solubility) with experimental assays under controlled pH and temperature.
What strategies control regioselectivity in O- vs. N-nitroso aldol reactions involving this compound?
Q. Methodological Answer :
- Brønsted Acid Catalysis : 1-Naphthyl glycolic acid promotes O-selectivity (>99% ee), while TADDOL derivatives favor N-selectivity. The enamine’s amine moiety and catalyst acidity synergistically direct regiochemistry .
- Silver-BINAP Complexes : 1:1 AgX/(R)-BINAP complexes drive O-selectivity, whereas 2:1 ratios enhance N-selectivity. Solvent polarity (e.g., THF vs. toluene) further modulates outcomes .
What toxicological risks are associated with nitrosoamine degradation products?
Q. Methodological Answer :
- HNO/NO Release : Primary amine-derived nitroso compounds (e.g., IPA/NO) release nitroxyl (HNO) and nitric oxide (NO) at neutral pH, posing cytotoxicity risks. Monitor degradation pathways via HPLC-MS under physiological conditions .
- Genotoxicity Screening : Use Ames tests to assess mutagenic potential from nitroso intermediates, particularly under reductive environments .
How can stereochemical outcomes in hetero-Diels–Alder reactions be predicted for chloro-nitroso derivatives?
Q. Methodological Answer :
- Chlorination Methods : Generate gem-chloronitroso compounds via tert-butyl hypochlorite or N-chlorourea. Steric hindrance from chlorine directs endo/exo selectivity .
- XAS/2DXCS : Simulate core-excited state couplings to predict regioselectivity. For example, para-nitroaniline analogs show additive spectral contributions from amine/nitroso groups .
What computational models best predict the hydrolysis kinetics of this compound?
Q. Methodological Answer :
- pH-Dependent Pathways : Under acidic conditions (pH ≤2), nitrosoamines protonate to form Me₂N(H)NO⁺, accelerating hydrolysis. Use NMR (e.g., ¹H, ¹⁵N) to track intermediates .
- DFT Simulations : Model transition states for N–N bond cleavage. Compare with experimental Arrhenius plots from controlled pH/temperature studies .
How does the choice of oxidizing agent affect nitrosoamine purity and stability?
Q. Methodological Answer :
- Oxone vs. mCPBA : Oxone (KHSO₅) in H₂O minimizes side reactions (e.g., overoxidation to nitro compounds) but requires rigorous drying. mCPBA in CH₂Cl₂ offers faster kinetics but may require chromatographic purification .
- Stability Tests : Monitor decomposition via TLC or GC-MS under light/heat. Nitrosoamines are light-sensitive; store at –20°C in amber vials .
What advanced spectroscopic techniques resolve overlapping transitions in nitroso-amine systems?
Q. Methodological Answer :
- 2D XAS Correlation Spectroscopy : Resolve spectral overlap between amine (states A, B) and nitroso (state C) core transitions. For example, 402.6 eV pulses in stilbene derivatives isolate coupling features .
- NMR Relaxation Studies : Use ¹⁵N-labeled compounds to track nitroso group dynamics via T₁/T₂ relaxation times under variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
